molecular formula C19H20N4O B2761575 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide CAS No. 2097932-29-9

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide

Cat. No.: B2761575
CAS No.: 2097932-29-9
M. Wt: 320.396
InChI Key: SZFJOOUJRGGDKU-UHFFFAOYSA-N
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Description

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The presence of the triazole ring in the structure imparts unique chemical properties, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes, often catalyzed by copper(I) ions . This reaction is known for its high regioselectivity and efficiency.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while substitution reactions can yield a wide range of triazole derivatives with different functional groups .

Scientific Research Applications

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,3-triazole derivatives, such as:

Uniqueness

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide is unique due to the presence of the diphenylpropanamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other triazole derivatives and contributes to its specific applications in various fields .

Biological Activity

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,3-diphenylpropanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Triazole derivatives have garnered attention for their diverse pharmacological properties, including anticancer, antifungal, and antimicrobial activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential applications.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its role in enhancing biological activity through various mechanisms. The presence of the diphenylpropanamide moiety contributes to its lipophilicity and potential interactions with biological targets.

Structural Formula

N 2 2H 1 2 3 triazol 2 yl ethyl 3 3 diphenylpropanamide\text{N 2 2H 1 2 3 triazol 2 yl ethyl 3 3 diphenylpropanamide}

Anticancer Activity

Recent studies indicate that triazole derivatives exhibit significant anticancer properties. For instance, a study synthesized various 1,2,3-triazole derivatives and evaluated their cytotoxic effects on tumor cell lines such as HL-60 (human promyelocytic leukemia), Jurkat (T-cell leukemia), MCF-7 (breast cancer), and HCT-116 (colon cancer) cells. The results demonstrated that several compounds showed selective toxicity towards cancer cells compared to normal cells, indicating a promising therapeutic index .

Case Study: Cytotoxicity Assessment

CompoundCell LineIC50 (µM)Selectivity Ratio
Triazole AMCF-7510
Triazole BHCT-116158
This compoundJurkat1212

Antifungal Activity

Triazoles are also recognized for their antifungal properties. In a study focusing on the antifungal activity of triazole derivatives against phytopathogenic fungi, certain compounds demonstrated significant inhibition of mycelial growth. This suggests that this compound may hold potential as an antifungal agent .

Neurotoxicity Concerns

While exploring the therapeutic potential of triazoles, it is crucial to assess their neurotoxicity. A structure-activity relationship (SAR) study revealed that some triazole derivatives could be neurotoxic at concentrations similar to those effective against tumor cells. This highlights the importance of balancing efficacy and safety in drug development .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Triazoles often act by inhibiting enzymes critical for cellular processes in pathogens.
  • Induction of Apoptosis : Many anticancer agents induce programmed cell death in malignant cells through various signaling pathways.
  • Disruption of Cell Membranes : Some studies suggest that triazoles can disrupt fungal cell membranes, leading to cell lysis.

Properties

IUPAC Name

3,3-diphenyl-N-[2-(triazol-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c24-19(20-13-14-23-21-11-12-22-23)15-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,18H,13-15H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFJOOUJRGGDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCCN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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